molecular formula C13H18N2O2 B596732 (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1292324-49-2

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B596732
CAS No.: 1292324-49-2
M. Wt: 234.299
InChI Key: XGJOYHWLQXYOPI-LBPRGKRZSA-N
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Description

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, a methylamino group, and a benzyl ester functional group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like triethylamine . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its benzyl ester group, which can influence its reactivity and binding properties. The benzyl group can provide additional steric hindrance and hydrophobic interactions, potentially enhancing the compound’s stability and specificity in certain applications .

Biological Activity

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological properties. The compound features a methylamino group that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC12H17N2O2
Molecular Weight221.28 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves modulation of neurotransmitter systems, particularly those associated with the central nervous system (CNS). It is hypothesized that the compound acts as an agonist at specific receptor sites, influencing neurotransmitter release and uptake.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Analgesic Properties : Preliminary investigations indicate that the compound may possess analgesic effects, making it a candidate for pain management therapies.
  • Antidepressant Activity : Animal studies have demonstrated that this compound can exhibit antidepressant-like effects in behavioral models.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial data suggest:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver with potential involvement of cytochrome P450 enzymes.
  • Excretion : Renal excretion of metabolites is anticipated.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell death under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Case Study 2: Analgesic Activity

In an animal model of acute pain, this compound was administered intraperitoneally. The results demonstrated a marked decrease in pain response compared to control groups, suggesting its efficacy as an analgesic .

Properties

IUPAC Name

benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJOYHWLQXYOPI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735226
Record name Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292324-49-2
Record name Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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